1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid

概要

説明

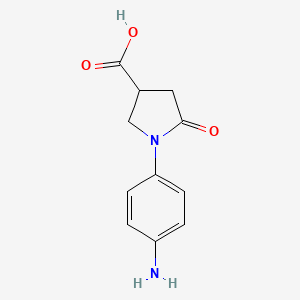

1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with an aminophenyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-aminophenyl derivatives with pyrrolidine-3,5-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group undergoes classical derivatization reactions:

- Esterification : Reacting with methanol in the presence of sulfuric acid yields the methyl ester derivative (Fig. 1A) .

- Hydrazide Formation : Treatment with hydrazine produces the corresponding hydrazide, a precursor for hydrazones and heterocycles (Fig. 1B) .

Coupling Reactions

The aromatic amine enables coupling with electrophilic partners:

- Schiff Base Formation : Reacts with aldehydes (e.g., 5-nitrothiophene-2-carboxaldehyde) to form hydrazones with demonstrated antifungal activity (Fig. 3A) .

- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl groups (Fig. 3B) .

| Aldehyde Used | Product Activity | Reference |

|---|---|---|

| 5-Nitrothiophene-2-carboxaldehyde | Anticancer (IC₅₀: 12 µM against A549 cells) | |

| 3,4-Dihydroxybenzaldehyde | Nrf2 enhancer (2.5-fold activation) |

Halogenation and Redox Reactions

- Bromination : Treatment with Br₂ in acetic acid introduces bromine at the α-carbon of the carbonyl group, enabling nucleophilic substitutions .

- Reduction : The ketone group in the pyrrolidinone ring can be reduced to a secondary alcohol using NaBH₄, altering ring rigidity.

Notable Example :

- Bromination of the parent compound yields 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate for anticancer agents .

Comparative Reactivity of Derivatives

Derivatives of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid show structure-dependent reactivity:

Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid has the molecular formula and a molecular weight of 220.23 g/mol. Its structure includes a pyrrolidine ring, which is known for contributing to the biological activity of various compounds.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated these compounds against A549 human lung adenocarcinoma cells, revealing a structure-dependent cytotoxicity profile. The compounds were tested at a concentration of 100 µM for 24 hours, and their effects were compared to cisplatin, a standard chemotherapeutic agent.

Key Findings:

- The compounds significantly reduced cell viability, with some derivatives achieving up to 67.4% reduction in A549 cell viability compared to controls.

- Modifications to the compound's structure, such as the introduction of halogen substituents, enhanced its anticancer efficacy. For instance, a derivative with a 3,5-dichloro substitution showed a remarkable reduction in cell viability to 24.5% .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties against multidrug-resistant pathogens. The compounds were screened against various clinically significant bacteria, including Klebsiella pneumoniae and Staphylococcus aureus.

Key Findings:

- Some derivatives demonstrated antibacterial activity against resistant strains, indicating their potential as novel antimicrobial agents.

- The structure-activity relationship revealed that specific modifications could enhance efficacy against Gram-positive bacteria .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The synthesis involved modifying the acetamide fragment to create compounds with dual functional groups.

Results:

- The synthesized derivatives exhibited varying degrees of anticancer and antimicrobial activity.

- Notably, certain derivatives showed enhanced potency against both cancer cells and resistant bacterial strains .

Case Study 2: Structure-Activity Relationship Analysis

Another study focused on the structure-activity relationship of various substituted 5-oxopyrrolidine derivatives, including those derived from this compound.

Results:

作用機序

The mechanism of action of 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

4-Aminophenylacetic acid: Similar structure but lacks the pyrrolidine ring.

4-Aminophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

4-Aminophenylsulfonamide: Contains a sulfonamide group instead of a carboxylic acid group.

Uniqueness

1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the carboxylic acid group, which confer specific chemical and biological properties that are not found in the similar compounds listed above .

生物活性

1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. Its structure allows for various interactions within biological systems, making it a candidate for further research and development.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

Structural Features

- Pyrrolidine Ring : The presence of the pyrrolidine moiety contributes to the compound's biological activity.

- Amino Group : The 4-aminophenyl group is crucial for interaction with biological targets.

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. Its mechanism of action primarily involves the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and angiogenesis.

- Inhibition of MMPs : The compound binds to the active sites of MMP-2 and MMP-9, inhibiting their enzymatic activity. This results in reduced extracellular matrix degradation, thereby limiting tumor growth and spread .

Case Studies

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

Antimicrobial Activity

Research has indicated that this compound also possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing inhibition of growth at certain concentrations.

Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, demonstrating its potential as an antimicrobial agent.

Antioxidant Activity

The compound has been assessed for its antioxidant capabilities using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. Findings suggest that it exhibits antioxidant activity comparable to known antioxidants, which may contribute to its overall therapeutic effects .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : Rapidly absorbed post-administration.

- Distribution : Widely distributed throughout tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine, with some metabolites remaining unchanged.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSAYPXWBFJXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587942 | |

| Record name | 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346637-44-3 | |

| Record name | 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。